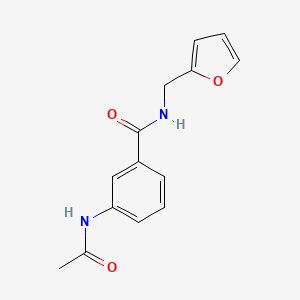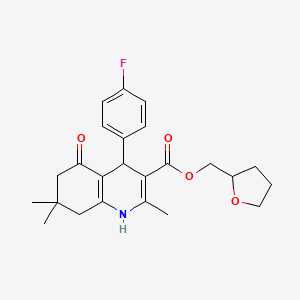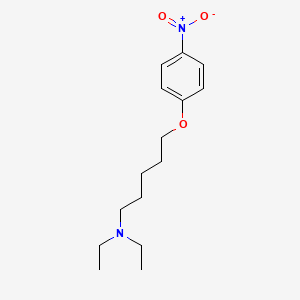
3-(acetylamino)-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetylamino)-N-(2-furylmethyl)benzamide, also known as AFM13, is a small molecule drug candidate that is currently being investigated for its potential therapeutic applications. AFM13 belongs to the class of bispecific antibodies, which are designed to target two different antigens simultaneously. AFM13 is designed to bind to both CD30, a protein found on the surface of Hodgkin lymphoma (HL) cells, and CD16A, a receptor found on the surface of natural killer (NK) cells. This binding is intended to activate the NK cells, which can then destroy the HL cells.
Mecanismo De Acción
3-(acetylamino)-N-(2-furylmethyl)benzamide works by binding to both CD30 on the surface of HL cells and CD16A on the surface of NK cells. This binding activates the NK cells, which can then destroy the HL cells. The exact mechanism by which 3-(acetylamino)-N-(2-furylmethyl)benzamide activates NK cells is not fully understood, but it is thought to involve the release of cytokines and the formation of immunological synapses between the NK cells and the HL cells.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(2-furylmethyl)benzamide has been shown to induce the activation and expansion of NK cells, as well as the release of cytokines such as interferon-gamma and tumor necrosis factor-alpha. These effects contribute to the anti-tumor activity of 3-(acetylamino)-N-(2-furylmethyl)benzamide. In addition, 3-(acetylamino)-N-(2-furylmethyl)benzamide has been shown to have a favorable safety profile, with no dose-limiting toxicities observed in clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(acetylamino)-N-(2-furylmethyl)benzamide is its specificity for CD30-expressing cells, which allows for targeted destruction of HL cells. Another advantage is its ability to activate NK cells, which are part of the body's natural immune response to cancer. However, one limitation of 3-(acetylamino)-N-(2-furylmethyl)benzamide is its reliance on the presence of CD16A-expressing NK cells, which may limit its efficacy in patients with low NK cell counts.
Direcciones Futuras
There are several potential future directions for research on 3-(acetylamino)-N-(2-furylmethyl)benzamide. One direction is the investigation of 3-(acetylamino)-N-(2-furylmethyl)benzamide in combination with other therapies, such as checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the development of bispecific antibodies targeting other antigens expressed on cancer cells and immune cells. Finally, further research is needed to better understand the mechanism of action of 3-(acetylamino)-N-(2-furylmethyl)benzamide and its effects on the immune system.
Métodos De Síntesis
The synthesis of 3-(acetylamino)-N-(2-furylmethyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the two halves of the molecule, and the purification of the final product. The exact details of the synthesis method are proprietary, but it is known that 3-(acetylamino)-N-(2-furylmethyl)benzamide is produced using chemical synthesis.
Aplicaciones Científicas De Investigación
3-(acetylamino)-N-(2-furylmethyl)benzamide has been the subject of several preclinical and clinical studies. In preclinical studies, 3-(acetylamino)-N-(2-furylmethyl)benzamide has demonstrated potent anti-tumor activity against HL cells in vitro and in vivo. In clinical studies, 3-(acetylamino)-N-(2-furylmethyl)benzamide has shown promising results in the treatment of relapsed or refractory HL, with a favorable safety profile. 3-(acetylamino)-N-(2-furylmethyl)benzamide is also being investigated for its potential use in combination with other therapies, such as checkpoint inhibitors, to enhance their anti-tumor activity.
Propiedades
IUPAC Name |
3-acetamido-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)16-12-5-2-4-11(8-12)14(18)15-9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGRPAYFMXVRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)

![2-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4955211.png)
![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4955216.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4955222.png)
![N-(4-fluorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4955225.png)
![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)

![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B4955278.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)